4-Chloro-2-(isobutylamino)benzyl alcohol
Description
4-Chloro-2-(isobutylamino)benzyl alcohol is a substituted benzyl alcohol derivative featuring a chlorine atom at the para position (C4) and an isobutylamino group (-NH-CH2-CH(CH3)2) at the ortho position (C2) of the benzene ring. Substituted benzyl alcohols are widely studied for their roles in organic synthesis, pharmaceuticals, and material science due to their reactive hydroxyl group and tunable aromatic substituents .
The isobutylamino group introduces steric bulk and basicity, which may influence solubility, stability, and intermolecular interactions compared to simpler derivatives like 4-chlorobenzyl alcohol (C7H7ClO, MW 142.58) .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
[4-chloro-2-(2-methylpropylamino)phenyl]methanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)6-13-11-5-10(12)4-3-9(11)7-14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
OMDRRGUXNXVOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing Groups (EWGs): The nitro (-NO2) group in 4-chloro-2-nitrobenzyl acidifies the hydroxyl proton, enhancing hydrogen-bonding capacity but reducing nucleophilicity compared to amino-substituted analogs .
- Electron-Donating Groups (EDGs): The isobutylamino group in the target compound likely increases basicity and solubility in polar solvents, contrasting with the trifluoromethyl (-CF3) group in 2-chloro-5-(trifluoromethyl)benzyl alcohol, which enhances hydrophobicity .
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